(rac)-Talazoparib

Description

Talazoparib is an inhibitor of mammalian polyadenosine 5’-diphosphoribose polymerases (PARPs), enzymes responsible for regulating essential cellular functions, such as DNA transcription and DNA repair. Developed by Pfizer, talazoparib was first approved by the FDA in October 2018 and by the EMA in June 2019. It was approved by Health Canada in September 2020. Talazoparib is currently used in the treatment of BRCA-mutated breast cancer and HRR-mutated prostate cancer.

Talazoparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of talazoparib is as a Poly(ADP-Ribose) Polymerase Inhibitor.

Talazoparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential antineoplastic activity. Talazoparib selectively binds to PARP and prevents PARP-mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability and eventually leads to apoptosis. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks.

See also: Talazoparib Tosylate (active moiety of).

Properties

IUPAC Name |

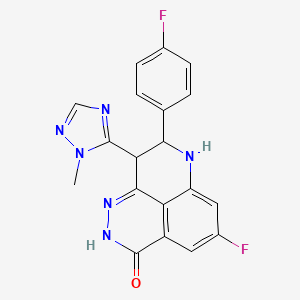

7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207454-56-5 | |

| Record name | BMN-673 (Racemic) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207454565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(rac)-Talazoparib: A Deep Dive into its DNA Repair Mechanism of Action

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talazoparib (B560058) is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes, specifically PARP1 and PARP2. Its mechanism of action in the context of DNA repair is multifaceted, primarily revolving around two key processes: the catalytic inhibition of PARP and the trapping of PARP-DNA complexes. This dual action leads to the accumulation of DNA single-strand breaks (SSBs), which subsequently collapse replication forks and generate cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs cannot be efficiently repaired, leading to synthetic lethality and targeted cell death. Talazoparib distinguishes itself from other PARP inhibitors through its exceptionally high potency in trapping PARP on DNA, a characteristic strongly correlated with its profound anti-tumor activity.

Core Mechanism of Action

Inhibition of PARP Catalytic Activity

Poly(ADP-ribose) polymerases are crucial enzymes in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks.[1] Upon detecting an SSB, PARP1 and PARP2 bind to the damaged site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage.[1]

Talazoparib, as a structural mimic of the NAD+ substrate, binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains.[1] This enzymatic inhibition disrupts the recruitment of the necessary DNA repair machinery, leading to an accumulation of unrepaired SSBs.[2]

PARP Trapping: A Highly Cytotoxic Mechanism

Beyond catalytic inhibition, Talazoparib's primary mechanism of cytotoxicity is its ability to "trap" PARP enzymes on the DNA at the site of a single-strand break.[1][3] After a PARP enzyme binds to damaged DNA, it would normally detach following auto-PARylation to allow the repair process to complete. Talazoparib, by binding to the PARP enzyme that is already associated with DNA, induces a conformational change that prevents its dissociation.[1]

These trapped PARP-DNA complexes are highly cytotoxic for several reasons:

-

They physically obstruct the DNA, interfering with essential cellular processes like DNA replication and transcription.[4]

-

During DNA replication, the replication fork can collide with a trapped PARP-DNA complex, leading to the collapse of the fork and the generation of a more severe DNA lesion—a double-strand break.[3]

Preclinical studies have demonstrated that Talazoparib is significantly more potent at trapping PARP enzymes on DNA compared to other PARP inhibitors, which is believed to be a key contributor to its high efficacy.[1][3]

Synthetic Lethality in Homologous Recombination Deficient (HRD) Cancers

The concept of synthetic lethality is central to the therapeutic efficacy of Talazoparib.[5] In normal, healthy cells, the double-strand breaks that arise from collapsed replication forks due to PARP inhibition can be efficiently repaired by the homologous recombination (HR) pathway.[2][6] The HR pathway relies on key proteins such as BRCA1 and BRCA2 to mediate error-free repair of DSBs.[4]

However, in cancer cells that have mutations in BRCA1, BRCA2, or other genes essential for HR, this critical repair pathway is defective.[2][4] These HR-deficient cells become heavily reliant on the PARP-mediated base excision repair pathway to maintain genomic integrity.[2] When Talazoparib simultaneously inhibits PARP and traps it on the DNA, the resulting accumulation of DSBs cannot be repaired in these HR-deficient cells.[5] This overwhelming level of genomic instability triggers apoptosis and leads to selective cancer cell death, while normal cells with functional HR can tolerate the PARP inhibition.[4][5]

Quantitative Data

The potency of Talazoparib has been quantified through various in vitro assays, highlighting its strong enzymatic inhibition and superior PARP trapping ability.

| Parameter | Target | Value | Notes |

| IC50 | PARP1 | ~0.57 nM | Half-maximal inhibitory concentration for enzymatic activity.[7] |

| IC50 | PARP2 | ~0.2 nM | Half-maximal inhibitory concentration for enzymatic activity. Talazoparib is highly potent against both PARP1 and PARP2.[8][9] |

| PARP Trapping Potency | PARP1/2 | High | Considered one of the most potent PARP trapping agents, approximately 100-fold more potent than some other PARP inhibitors.[1][3] |

| Cell Viability IC50 | Varies | nM to µM range | Dependent on the cancer cell line and its specific genetic background, particularly its HRD status.[10] |

Experimental Protocols

PARP Trapping Assay (In Vitro)

This assay measures the ability of an inhibitor to stabilize the complex between PARP and a DNA substrate.

Principle: A fluorescently labeled DNA oligonucleotide containing a single-strand break is used as a substrate. In the absence of PARP, the small DNA molecule rotates freely, resulting in low fluorescence polarization (FP). When PARP1 binds to the DNA, the larger complex tumbles more slowly, leading to a high FP signal. Upon the addition of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing the FP signal to decrease. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[11][12]

Methodology:

-

Reagent Preparation:

-

Recombinant human PARP1 enzyme.

-

Fluorescently labeled DNA oligonucleotide with a single-strand break.

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

NAD+ solution.

-

Talazoparib or other test compounds at various concentrations.

-

-

Assay Procedure:

-

In a microplate, combine the PARP1 enzyme and the fluorescent DNA substrate in the assay buffer.

-

Add the test compound (Talazoparib) at a range of concentrations and incubate to allow for binding.

-

Initiate the PARylation reaction by adding NAD+.

-

Measure the fluorescence polarization at regular intervals using a plate reader equipped for FP measurements.

-

-

Data Analysis:

-

The increase in FP signal in the presence of the inhibitor, relative to the NAD+ control without inhibitor, is a measure of PARP trapping.

-

Plot the FP signal against the inhibitor concentration to determine the EC50 for PARP trapping.

-

Immunofluorescence for γ-H2AX and RAD51 Foci

This method is used to visualize and quantify DNA double-strand breaks and the engagement of the homologous recombination repair machinery.

Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated on serine 139, forming γ-H2AX.[13] This serves as a sensitive marker for DSBs, and antibodies against γ-H2AX can be used to visualize these sites as distinct nuclear foci.[13] RAD51 is a key recombinase that is recruited to DSBs to initiate HR, and its accumulation also forms nuclear foci.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat the cells with Talazoparib at the desired concentration and for the specified duration.

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[14][15]

-

Incubate the cells with primary antibodies against γ-H2AX and/or RAD51 overnight at 4°C.[14]

-

Wash the cells with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.[14]

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with an antifade mounting medium.[14]

-

Acquire images using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the number of γ-H2AX and RAD51 foci per nucleus using image analysis software. An increase in γ-H2AX foci indicates an increase in DSBs, while the presence of RAD51 foci suggests an active HR response.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of Talazoparib on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[16] The amount of formazan produced is proportional to the number of viable cells.[17]

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of Talazoparib for a specified period (e.g., 72 hours).[18]

-

-

MTT Incubation:

-

Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

-

Plot the percentage of viability against the drug concentration and use a non-linear regression model to determine the IC50 value.

-

Visualizations

Caption: Talazoparib's dual mechanism of action and induction of synthetic lethality.

Caption: Experimental workflow for an in vitro PARP trapping assay.

Caption: The principle of synthetic lethality with Talazoparib in HR-deficient cells.

References

- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. urology-textbook.com [urology-textbook.com]

- 5. Frontiers | Maintained complete response to talazoparib in a BRCA-2 mutated metastatic luminal breast cancer: case report and review of literature [frontiersin.org]

- 6. Breast Cancer Predisposition Genes and Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. benchchem.com [benchchem.com]

- 10. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dual Mechanism of Action of Talazoparib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talazoparib (B560058) is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, a critical component of the DNA damage response (DDR) pathway. Its clinical efficacy, particularly in cancers with homologous recombination repair (HRR) deficiencies such as those harboring BRCA1/2 mutations, is attributed to a dual mechanism of action: catalytic inhibition of PARP and the trapping of PARP-DNA complexes. This guide provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Introduction to PARP and DNA Damage Repair

Poly(ADP-ribose) polymerases, primarily PARP1 and PARP2, are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). Upon detection of an SSB, PARP binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

In cells with a functional homologous recombination repair (HRR) pathway, which accurately repairs DNA double-strand breaks (DSBs), the temporary inhibition of PARP is generally not cytotoxic. However, in cancer cells with deficiencies in the HRR pathway, such as those with mutations in BRCA1 or BRCA2, there is an increased reliance on PARP-mediated SSB repair to maintain genomic integrity. The inhibition of PARP in these HRR-deficient cells leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA synthesis, resulting in the formation of cytotoxic DSBs. This concept, where the simultaneous loss of two parallel DNA repair pathways leads to cell death, is known as synthetic lethality.

The Dual Mechanism of Action of Talazoparib

Talazoparib leverages the principle of synthetic lethality through a potent dual mechanism of action that goes beyond simple enzymatic inhibition.

Catalytic Inhibition of PARP

Like other PARP inhibitors, talazoparib competitively binds to the NAD+ binding site of the PARP enzyme's catalytic domain. This prevents the synthesis of PAR chains, thereby inhibiting the recruitment of downstream DNA repair factors to the site of SSBs. The unrepaired SSBs then lead to the formation of DSBs during DNA replication.

PARP Trapping

A key differentiator for talazoparib is its profound ability to "trap" the PARP enzyme at the site of DNA damage.[1] By stabilizing the PARP-DNA complex, talazoparib prevents the dissociation of PARP from the DNA, creating a physical obstruction that stalls and collapses replication forks.[1] These trapped PARP-DNA complexes are highly cytotoxic, proving to be more lethal to cancer cells than the unrepaired SSBs alone.[1] Preclinical studies have shown that talazoparib is approximately 100-fold more potent at trapping PARP1 onto damaged DNA compared to olaparib (B1684210).[1]

References

(rac)-Talazoparib: A Technical Guide to PARP1 and PARP2 Inhibition Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-Talazoparib (Talzenna®) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] These enzymes are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Talazoparib's anti-neoplastic activity is rooted in the principle of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes which are essential for homologous recombination (HR)-mediated double-strand break (DSB) repair, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[2] This overwhelming level of genomic instability ultimately results in cell death.

This technical guide provides an in-depth analysis of the selectivity of this compound for PARP1 and PARP2, presenting quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Dual PARP Inhibition and Trapping

Talazoparib (B560058) exerts its cytotoxic effects through a dual mechanism:

-

Catalytic Inhibition: Talazoparib competitively binds to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site in the catalytic domain of both PARP1 and PARP2.[1] This prevents the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins, a process known as PARylation, which is essential for the recruitment of other DNA repair factors to the site of damage.

-

PARP Trapping: Beyond catalytic inhibition, Talazoparib is exceptionally potent at "trapping" PARP enzymes on DNA.[3] This process results in the formation of stable PARP-DNA complexes that are more cytotoxic than the unrepaired SSBs alone.[1] These trapped complexes act as physical impediments to DNA replication and transcription, leading to replication fork collapse and the generation of DSBs.[1] Notably, the PARP trapping potency of different inhibitors does not always correlate with their catalytic inhibitory activity, and Talazoparib is considered one of the most potent PARP trapping agents.[4]

Quantitative Analysis of PARP1 and PARP2 Inhibition

The inhibitory potency of Talazoparib against PARP1 and PARP2 has been determined through various in vitro enzymatic and cellular assays. The following tables summarize the key quantitative data from multiple sources.

Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2 by Talazoparib

| Parameter | PARP1 | PARP2 | Reference(s) |

| IC50 (nM) | 0.57 | ~0.2 | [3][5] |

| ~1 | - | [5] | |

| Median IC50 (nM) | 0.5 - 1 | 0.2 | [6][7] |

| Ki (nM) | 0.65 ± 0.07 | - | [8] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentrations.

Table 2: Comparative Potency of Talazoparib with Other PARP Inhibitors

| Inhibitor | Median IC50 PARP1 (nM) | Median IC50 PARP2 (nM) | Reference(s) |

| Talazoparib | 0.5 - 1 | 0.2 | [6][7] |

| Olaparib (B1684210) | 0.5 - 1 | 0.2 - 0.3 | [6] |

| Rucaparib | 0.5 - 1 | 0.2 - 0.3 | [6] |

| Niraparib | 4 - 5 | 2 - 4 | [6] |

| Veliparib | 4 - 5 | 2 - 4 | [6] |

Based on the available data, Talazoparib is a highly potent inhibitor of both PARP1 and PARP2, with IC50 values in the sub-nanomolar to low nanomolar range. While it is a potent inhibitor of both isoforms, some compiled data suggest a slightly greater potency for PARP2.[6][7] However, it is important to note that Talazoparib's exceptional clinical efficacy is often attributed to its superior PARP trapping ability, which is significantly more pronounced than that of other PARP inhibitors like olaparib and rucaparib.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the PARP1 and PARP2 inhibition selectivity of Talazoparib.

PARP Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the catalytic activity of PARP enzymes by measuring the incorporation of biotinylated NAD+ into histone proteins.

Principle: Recombinant PARP enzyme is incubated with activated DNA (to stimulate enzyme activity), histone proteins (as a substrate for PARylation), and biotinylated NAD+. The amount of biotinylated poly(ADP-ribose) attached to the histones is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The light output is inversely proportional to the inhibitory activity of the test compound.

Detailed Protocol:

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

-

Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Inhibitor Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted inhibitor or vehicle control to the appropriate wells.

-

Reaction Initiation: Prepare a reaction mixture containing recombinant PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add this mixture to each well to start the reaction.

-

Incubation: Incubate the plate for 1-2 hours at room temperature to allow for the enzymatic reaction to proceed.

-

Detection:

-

Wash the plate to remove unreacted reagents.

-

Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

-

Wash the plate again to remove unbound conjugate.

-

Add a chemiluminescent HRP substrate to each well.

-

-

Data Acquisition: Immediately measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.

Principle: A fluorescently labeled DNA oligonucleotide probe tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When a PARP enzyme binds to the DNA probe, the resulting larger complex tumbles more slowly, leading to a significant increase in FP. In the presence of NAD+, the auto-PARylation of PARP causes its dissociation from the DNA, leading to a decrease in FP. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of recombinant PARP1 or PARP2 enzyme.

-

Prepare a solution of the fluorescently labeled DNA oligonucleotide probe.

-

-

Assay Setup: In a low-volume, black 384-well plate, add the PARP enzyme and the fluorescently labeled DNA probe to each well.

-

Inhibitor Addition: Add the diluted inhibitor or vehicle control to the respective wells.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for PARP-DNA binding and inhibitor interaction.

-

Reaction Initiation: Add NAD+ to each well to initiate the auto-PARylation reaction in the control wells.

-

Final Incubation: Incubate the plate for another period (e.g., 60-120 minutes) to allow for PARP dissociation in the absence of a trapping inhibitor.

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.

-

Data Analysis: The increase in the FP signal in the presence of the inhibitor, compared to the control with NAD+, indicates PARP trapping. The potency of PARP trapping (EC50) is determined by plotting the FP signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

PARP Signaling Pathway in DNA Single-Strand Break Repair

Caption: PARP1/2 signaling in DNA repair and the dual mechanism of this compound.

Experimental Workflow for PARP Enzymatic Inhibition Assay

Caption: Workflow for determining PARP enzymatic inhibition using a chemiluminescent assay.

Logical Relationship in PARP Trapping Assay

Caption: Logical flow of a fluorescence polarization-based PARP trapping assay.

Conclusion

This compound is a highly potent dual inhibitor of PARP1 and PARP2, demonstrating sub-nanomolar to low nanomolar IC50 values against both enzymes. While it exhibits strong catalytic inhibition, its profound anti-tumor efficacy, particularly in HR-deficient cancers, is largely attributed to its superior ability to trap PARP enzymes on DNA, creating highly cytotoxic lesions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent. Understanding the nuances of its interaction with both PARP1 and PARP2 is critical for optimizing its clinical application and for the development of next-generation PARP inhibitors.

References

- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. researchgate.net [researchgate.net]

- 4. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

preclinical data on (rac)-Talazoparib efficacy

An In-Depth Guide to the Preclinical Efficacy of (rac)-Talazoparib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talazoparib (B560058) (formerly BMN 673) is a highly potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2. Its preclinical profile is distinguished by a dual mechanism of action: not only does it inhibit the catalytic activity of PARP, but it is also exceptionally effective at trapping PARP enzymes on DNA at sites of single-strand breaks (SSBs). This trapping mechanism is significantly more cytotoxic than catalytic inhibition alone. In preclinical models, particularly those with deficiencies in homologous recombination (HR) DNA repair, such as cancers with BRCA1 or BRCA2 mutations, Talazoparib demonstrates robust single-agent and combination anti-tumor activity. This document provides a comprehensive overview of the key preclinical data, experimental methodologies, and underlying molecular pathways related to Talazoparib's efficacy.

Introduction to PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, are critical components of the DNA damage response (DDR) network. They play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detecting an SSB, PARP binds to the DNA and, using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[1] This PARylation process recruits other DNA repair factors to the site of damage to effect repair.[1]

In cancer cells with a defective homologous recombination (HR) pathway, often due to mutations in genes like BRCA1 and BRCA2, the repair of DNA double-strand breaks (DSBs) is compromised.[2] These cells become heavily reliant on PARP-mediated SSB repair to maintain genomic integrity.[2] The inhibition of PARP in an HR-deficient context creates a synthetic lethal interaction: unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[2][3] The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic catastrophe and cell death.[3][4]

Talazoparib's Dual Mechanism of Action

Talazoparib's potency is derived from a dual mechanism that exploits this synthetic lethal relationship.

-

Catalytic Inhibition : Similar to other PARP inhibitors, Talazoparib binds to the catalytic domain of PARP1/2, mimicking the structure of NAD+ and preventing the PARylation process. This disrupts the recruitment of downstream repair proteins.[1]

-

PARP Trapping : More significantly, Talazoparib traps the PARP enzyme onto the DNA at the site of the break, preventing its dissociation.[1][5] These trapped PARP-DNA complexes are highly cytotoxic, as they physically obstruct DNA replication and transcription, leading to the formation of DSBs.[6][7] Preclinical studies have shown Talazoparib to be approximately 100-fold more potent at trapping PARP than other inhibitors like olaparib (B1684210) and rucaparib, and over 10,000-fold more potent than veliparib (B1684213).[1][8] This high trapping efficiency is believed to be a key driver of its superior potency.[3]

Preclinical Efficacy: In Vitro Data

Talazoparib has demonstrated potent cytotoxic activity across a wide range of cancer cell lines, with particular sensitivity observed in models with HRD.

Single-Agent Activity

Talazoparib is a potent inhibitor of PARP1 enzymatic activity with an IC50 of 0.57 nmol/L.[9] In a panel of cell lines from the Pediatric Preclinical Testing Program (PPTP), the median relative IC50 (rIC50) for Talazoparib was 26 nM, with Ewing sarcoma cell lines showing a trend towards greater sensitivity.[9] In studies on breast cancer cell lines, cytotoxicity was observed in 7 of 14 lines at IC50 values achievable in clinical settings.[10]

| Parameter | Value | Context | Source |

| PARP1 IC50 | 0.57 nmol/L | Enzymatic inhibition | [9] |

| Median rIC50 | 26 nM | Cytotoxicity in PPTP cell line panel | [9] |

| Cytotoxicity | Observed in 50% (7/14) | Panel of human breast cancer cell lines | [10] |

Combination Activity

Preclinical studies show that Talazoparib acts synergistically with DNA-damaging agents, enhancing their anti-tumor effects. This is hypothesized to be due to Talazoparib's ability to trap PARP on the SSBs created by these agents.[9]

-

With Temozolomide (B1682018) (TMZ): In vitro, Talazoparib potentiated the toxicity of TMZ by up to 85-fold, with significant potentiation (30- to 50-fold) observed in Ewing sarcoma and leukemia cell lines.[9]

-

With Carboplatin (B1684641): A synergistic effect (Combination Index < 1) was found in all 7 triple-negative breast cancer (TNBC) cell lines tested.[11] The greatest synergy (CI < 0.65) was seen in three PARP inhibitor-resistant cell lines.[11] In these resistant lines, the combination led to a 7- to 16-fold increase in DNA damage (53BP1 foci) and a 4- to 26-fold increase in apoptosis compared to Talazoparib alone.[11]

| Combination Agent | Cancer Type / Cell Lines | Key Quantitative Finding | Source |

| Temozolomide | Ewing Sarcoma, Leukemia | Up to 85-fold potentiation of toxicity | [9] |

| Carboplatin | Triple-Negative Breast Cancer (7 cell lines) | Synergistic effect (CI < 1) in all lines | [11] |

| Carboplatin | PARPi-Resistant TNBC (3 cell lines) | 7-16x increase in DNA damage; 4-26x increase in apoptosis | [11] |

Preclinical Efficacy: In Vivo Data

Talazoparib's potent in vitro activity translates to significant anti-tumor efficacy in various in vivo xenograft models.

Monotherapy

In a BRCA1-deficient MX-1 breast cancer xenograft model, Talazoparib monotherapy induced tumor regression.[10] In patient-derived breast cancer xenograft models, 8 of 14 (57.1%) responded to Talazoparib monotherapy, with tumor regression observed in 6 of 14 (42.8%) models.[10] In a study comparing multiple PARP inhibitors in a SUM149PT breast cancer xenograft model, Talazoparib treatment resulted in a 35% growth delay, which was modestly more effective than olaparib (32%) and veliparib (29%).[8]

Combination Therapy

-

With Temozolomide (TMZ): In ovarian (RMG1) and melanoma (M207, M238) xenograft models, the combination of Talazoparib (0.33 mg/kg daily) and low-dose TMZ (2.5 mg/kg) inhibited tumor growth more effectively than either agent alone.[6] In Ewing sarcoma xenografts, which were largely insensitive to single-agent treatment, the combination of Talazoparib and TMZ induced complete tumor regression in 5 of 10 models.[9]

-

With Carboplatin: In an orthotopic MDAMB231 TNBC xenograft model, sequential administration of Talazoparib (0.03 mg/kg) followed by carboplatin (35 mg/kg) resulted in a 69.2% inhibition of primary tumor volume and a 53.9% decrease in lung micrometastasis.[11] Concomitant administration was slightly less effective, resulting in a 53.1% inhibition of primary tumor volume.[11]

| Cancer Model | Combination | Dosing Regimen | Key Efficacy Outcome | Source |

| Ovarian/Melanoma Xenografts | Talazoparib + Temozolomide | T: 0.33 mg/kg daily; TMZ: 2.5 mg/kg | Greater tumor growth inhibition than single agents | [6] |

| Ewing Sarcoma Xenografts | Talazoparib + Temozolomide | T: 0.1-0.25 mg/kg BIDx5; TMZ: 12-30 mg/kg dailyx5 | Complete tumor regression in 5 of 10 models | [9] |

| MDAMB231 TNBC Xenograft | Talazoparib + Carboplatin | T: 0.03 mg/kg; C: 35 mg/kg (Sequential) | 69.2% primary tumor volume inhibition | [11] |

| MDAMB231 TNBC Xenograft | Talazoparib + Carboplatin | T: 0.03 mg/kg; C: 35 mg/kg (Concomitant) | 53.1% primary tumor volume inhibition | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols derived from published studies.

In Vitro Synergy and DNA Damage Assay

This protocol outlines a method to assess the synergistic effects and resulting DNA damage of combining Talazoparib with a chemotherapeutic agent like carboplatin.[11]

-

Cell Culture: Plate triple-negative breast cancer (TNBC) cell lines (e.g., HCC1143, MDAMB231, Hs578T) in appropriate multi-well plates.

-

Chemosensitivity Assay: Treat cells for 10 days with a matrix of nine concentrations of Talazoparib and nine concentrations of carboplatin, both alone and in combination.

-

High-Content Imaging: Post-treatment, fix and permeabilize cells. Stain with antibodies against DNA damage markers (e.g., 53BP1) and apoptosis markers (e.g., cleaved-PARP), along with a nuclear counterstain (e.g., DAPI).

-

Image Acquisition: Use an automated high-content imaging system (e.g., Perkin Elmer Operetta) to capture images.

-

Data Analysis:

-

Calculate IC50 values for each agent alone.

-

Determine the Combination Index (CI) using appropriate software (e.g., CompuSyn) to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

Quantify the DNA damage response by calculating a "product score": (% of 53BP1-positive cells) x (mean 53BP1 foci per cell).

-

Calculate the apoptotic index as the percentage of cleaved-PARP positive cells.

-

In Vivo Xenograft Combination Study

This protocol describes a workflow for evaluating the in vivo efficacy of Talazoparib in combination with another agent in a mouse xenograft model.[9][11]

Drug Formulation and Administration for In Vivo Studies

Proper formulation is critical for ensuring bioavailability and consistent exposure in animal models.

-

Talazoparib Formulation: For oral gavage (P.O.), Talazoparib can be formulated in a vehicle such as 10% dimethylacetamide / 5% Solutol HS 15 / 85% phosphate-buffered saline. The solution should be stored at 4°C and brought to ambient temperature before dosing.[9]

-

Temozolomide Formulation: For oral administration, temozolomide can be formulated in 1% carboxymethylcellulose in water and stored at 4°C.[9]

Pharmacodynamics and Biomarkers

The pharmacodynamic (PD) effect of Talazoparib is the measurable inhibition of PARP activity in tissues. In BRCA1-mutant breast cancer xenografts, Talazoparib produced a significant and sustained reduction in PARP activity at 2 and 8 hours post-dose, with only partial recovery at 24 hours.[1] This sustained target engagement is more pronounced than that observed with olaparib.[1]

The primary predictive biomarker for Talazoparib sensitivity is a deficiency in the HR repair pathway, most commonly identified by deleterious mutations in BRCA1 or BRCA2.[12] Preclinical models suggest that loss of heterozygosity (LOH) at the BRCA locus may increase sensitivity to PARP inhibition.[12] Conversely, mechanisms of resistance can involve the restoration of HR function, for example, through secondary or reversion mutations in BRCA genes that restore the open reading frame.[1]

Conclusion

The comprehensive body of preclinical data strongly supports the efficacy of Talazoparib, particularly in tumors with HRD. Its dual mechanism of catalytic inhibition and potent PARP trapping results in significant cytotoxicity, both as a monotherapy and in combination with DNA-damaging agents. The robust anti-tumor activity observed in a wide range of in vitro and in vivo models, underpinned by the clear mechanism of synthetic lethality, has provided a solid foundation for its successful clinical development and approval for treating patients with germline BRCA-mutated cancers.

References

- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]

- 3. “Talazoparib for Advanced Germline BRCA-mutated Breast Cancer” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cdn.pfizer.com [cdn.pfizer.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Neoadjuvant talazoparib in patients with germline BRCA1/2 mutation-positive, early-stage triple-negative breast cancer: exploration of tumor BRCA mutational status - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (rac)-Talazoparib: Chemical Structure, Properties, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib, developed under the code BMN 673, is a highly potent, orally bioavailable small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes, specifically PARP1 and PARP2.[1][2] It is a third-generation PARP inhibitor that has demonstrated significant potential in the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those harboring mutations in the BRCA1 and BRCA2 genes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to (rac)-Talazoparib and its active stereoisomer, Talazoparib.

Chemical and Physicochemical Properties

This compound is the racemic mixture of the active (8S,9R) and the less active (8R,9S) enantiomers. The clinically approved drug, Talazoparib, consists of the (8S,9R) stereoisomer.

Chemical Identity

The fundamental chemical identifiers for this compound and the active Talazoparib isomer are summarized below.

| Identifier | Value |

| IUPAC Name | (rac)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one |

| Active Isomer | (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one |

| CAS Number | 1207454-56-5 (rac-Talazoparib)[2] |

| 1207456-01-6 (Talazoparib) | |

| Molecular Formula | C₁₉H₁₄F₂N₆O[2] |

| SMILES | CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F |

Physicochemical Properties

A summary of the key physicochemical properties of Talazoparib is provided in the table below. Data for the racemic mixture are limited, with most characterization performed on the active enantiomer or its tosylate salt.

| Property | Value | Source |

| Molecular Weight | 380.35 g/mol | [2] |

| Melting Point | 312-314 °C (for a racemic bromo-derivative) | [3] |

| Solubility | DMSO: 19-36 mg/mL | [MedKoo Biosciences] |

| Water: Insoluble | [MedKoo Biosciences] | |

| Ethanol: Insoluble | [MedKoo Biosciences] | |

| LogP | 1.6 | [FDA] |

| pKa | Data not publicly available |

Mechanism of Action: Dual PARP Inhibition and Trapping

Talazoparib exerts its cytotoxic effects through a dual mechanism: the catalytic inhibition of PARP enzymes and the trapping of PARP-DNA complexes.[4]

-

Catalytic Inhibition: PARP enzymes, particularly PARP1, are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Talazoparib binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition blocks the recruitment of downstream DNA repair factors, leading to the accumulation of unrepaired SSBs.

-

PARP Trapping: This is considered the primary mechanism driving the high potency of Talazoparib. The inhibitor stabilizes the PARP enzyme on the DNA at the site of a break. This "trapped" PARP-DNA complex is a significant steric hindrance, obstructing DNA replication forks. The collapse of these replication forks results in the formation of highly cytotoxic DNA double-strand breaks (DSBs).

In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

Pharmacological Properties

Pharmacodynamics

Talazoparib is a potent inhibitor of PARP1 and PARP2 enzymatic activity and demonstrates strong anti-proliferative effects in cancer cell lines with DNA repair deficiencies.

| Parameter | Target / Cell Line | Value | Source |

| Ki | PARP1 | 1.2 nM | [2] |

| PARP2 | 0.87 nM | [2] | |

| EC₅₀ | Cellular PARylation | 2.51 nM | [2] |

| IC₅₀ | MX-1 cells (BRCA1 mutant) | 0.3 nM | [2] |

| Capan-1 cells (BRCA2 mutant) | 5.0 nM | [2] |

Pharmacokinetics (ADME)

Pharmacokinetic studies have characterized Talazoparib as having properties suitable for once-daily oral dosing.

| ADME Parameter | Value | Source |

| Absorption | Orally bioavailable. | [MedKoo Biosciences] |

| Distribution | Protein Binding: ~74% | [Wikipedia] |

| Metabolism | Minimal hepatic metabolism (<30%) | [Wikipedia] |

| Excretion | Primarily via renal excretion of unchanged drug. 69% in urine, 20% in feces. | [Wikipedia] |

| Half-life (t₁/₂) | ~90 hours (in humans) | [Wikipedia] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, with a key step involving the reductive cyclization to form the core quinolinone structure, followed by cyclization with hydrazine (B178648) to form the final phthalazinone ring system. The following protocol is based on the methods described by Wang et al. (2016) and related publications.[3]

References

- 1. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. cdn.pfizer.com [cdn.pfizer.com]

(rac)-Talazoparib: A Technical Guide to its Discovery and Development

This in-depth technical guide provides a comprehensive overview of the discovery and development history of (rac)-Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the compound's synthesis, mechanism of action, preclinical evaluation, and clinical development.

Introduction

Talazoparib (B560058), also known as BMN 673, is a highly potent, orally available small molecule inhibitor of PARP1 and PARP2 enzymes.[1] It has demonstrated significant clinical efficacy in patients with tumors harboring deleterious germline mutations in the BRCA1 and BRCA2 genes.[1] This guide details the scientific journey of Talazoparib from its discovery to its approval as a targeted anti-cancer therapeutic.

Discovery and Synthesis

The discovery of Talazoparib was rooted in the quest for potent PARP inhibitors with superior pharmacological properties. The synthesis of this compound has been described in the medicinal chemistry literature, with a notable feature being the reaction of a nitroarene with 4-fluorobenzaldehyde (B137897) in the presence of titanium(III) chloride to yield a 2,3-dihydroquinolin-4(1H)-one intermediate. This intermediate is then converted to (8S,9R)-talazoparib through a reaction with hydrazine.

A key step in the synthesis is the resolution of the racemic mixture of cis and trans isomers of the dihydroquinolinone product. The desired trans isomers are isolated by filtration due to their lower solubility in methanol (B129727) compared to the cis isomers. The racemic trans-dihydroquinolinone is then resolved by chiral supercritical fluid chromatography (SFC) to obtain the enantiopure (2S,3S)-G intermediate, which is subsequently converted to (8S,9R)-talazoparib.

Mechanism of Action

Talazoparib exerts its cytotoxic effects through a dual mechanism of action: catalytic inhibition of PARP and "PARP trapping."

-

Catalytic Inhibition: Talazoparib competitively binds to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the PARP-mediated recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[2]

-

PARP Trapping: Talazoparib stabilizes the interaction between PARP enzymes and DNA at the site of damage. This "trapping" of the PARP-DNA complex is a highly cytotoxic event, as it creates a physical obstruction to DNA replication and transcription, leading to the formation of double-strand breaks (DSBs).[1][2]

In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of DSBs due to PARP inhibition and trapping leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[2] Preclinical studies have shown that Talazoparib is a significantly more potent PARP trapper than other approved PARP inhibitors like olaparib (B1684210) and rucaparib.[1]

Signaling Pathway

Preclinical Evaluation

The preclinical evaluation of Talazoparib established its high potency and selectivity for PARP enzymes and its profound anti-tumor activity in models of BRCA-deficient cancers.

Quantitative Preclinical Data

| Parameter | Value | Cell Line/Model | Reference |

| PARP1 Ki | 1.2 nM | N/A | [3] |

| PARP2 Ki | 0.87 nM | N/A | [3] |

| Cellular PARylation EC50 | 2.51 nM | N/A | [3] |

| MX-1 (BRCA1/2 mutant) IC50 | 0.3 nM | MX-1 | [3] |

| Capan-1 (BRCA1/2 mutant) IC50 | 5 nM | Capan-1 | [3] |

| PARP-1 Affinity (Ki) | 0.65 ± 0.07 nM | Competitive Binding Assay | [4][5] |

Experimental Protocols

This biochemical assay quantifies the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA probe.

-

Reagents and Materials: Purified PARP1 enzyme, fluorescently labeled DNA probe, NAD+, test inhibitor (Talazoparib), and a suitable buffer system.

-

Procedure:

-

In a 384-well plate, add the PARP1 enzyme and the fluorescently labeled DNA probe.

-

Add serially diluted test inhibitor or vehicle control to the wells.

-

Incubate to allow for PARP1-DNA binding and inhibitor interaction.

-

Initiate the auto-PARylation reaction by adding NAD+.

-

Incubate to allow for auto-PARylation and subsequent dissociation of PARP1 from the DNA in the control wells.

-

Measure fluorescence polarization using a plate reader.

-

-

Data Analysis: The EC50 value, representing the concentration of the inhibitor required to achieve 50% of the maximal PARP trapping, is determined by plotting the fluorescence polarization signal against the inhibitor concentration.

This cellular assay measures the amount of PARP1 "trapped" on chromatin in cells treated with a PARP inhibitor.

-

Reagents and Materials: Cell culture reagents, test inhibitor (Talazoparib), cell lysis and fractionation buffers, antibodies against PARP1 and histone proteins (loading control), and Western blotting reagents and equipment.

-

Procedure:

-

Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for a specified duration.

-

Lyse the cells and separate the cellular components into cytoplasmic, soluble nuclear, and chromatin-bound fractions through a series of centrifugation steps with specific buffers.

-

Isolate the proteins from the chromatin fraction.

-

Quantify the amount of PARP1 in the chromatin fraction by Western blotting using a PARP1-specific antibody. Use a histone antibody as a loading control for the chromatin fraction.

-

-

Data Analysis: An increase in the amount of chromatin-associated PARP1 in inhibitor-treated cells compared to control cells indicates PARP trapping.

This assay assesses the effect of Talazoparib on the viability of cancer cells, particularly those with BRCA mutations.

-

Reagents and Materials: Cell culture reagents, BRCA-mutant and wild-type cell lines, Talazoparib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Talazoparib for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of Talazoparib that inhibits cell viability by 50%, is calculated from the dose-response curve.[6]

Experimental Workflow

Clinical Development

The clinical development of Talazoparib has focused on its use as a monotherapy for patients with germline BRCA-mutated (gBRCAm) cancers and in combination with other agents.

Key Clinical Trials

The EMBRACA trial was a pivotal Phase 3, open-label, randomized, two-arm study that evaluated the efficacy and safety of Talazoparib compared to physician's choice of chemotherapy in patients with gBRCAm, HER2-negative locally advanced or metastatic breast cancer.[7]

-

Study Design: Patients were randomized in a 2:1 ratio to receive either Talazoparib (1 mg once daily) or physician's choice of chemotherapy (capecitabine, eribulin, gemcitabine, or vinorelbine).

-

Patient Population: Patients with deleterious or suspected deleterious gBRCA mutations who had received no more than three prior cytotoxic chemotherapy regimens for metastatic disease.

-

Primary Endpoint: Progression-Free Survival (PFS).

-

Key Results: The trial demonstrated a statistically significant improvement in PFS for patients treated with Talazoparib compared to chemotherapy.

The TALAPRO-2 trial is a Phase 3, randomized, double-blind, placebo-controlled study evaluating Talazoparib in combination with enzalutamide (B1683756) for the treatment of patients with metastatic castration-resistant prostate cancer (mCRPC).[8][9][10][11]

-

Study Design: The study consists of two parts. Part 1 was an open-label safety and pharmacokinetic run-in to confirm the starting dose of Talazoparib with enzalutamide. Part 2 is a randomized, double-blind, placebo-controlled evaluation of Talazoparib (0.5 mg once daily) plus enzalutamide (160 mg once daily) versus placebo plus enzalutamide.[8][9][10][11]

-

Patient Population: Asymptomatic or mildly symptomatic mCRPC patients who have not received prior taxanes or novel hormonal therapy. The study includes two cohorts: all-comers and patients with DNA damage response (DDR) gene mutations.[9]

-

Primary Endpoint: Radiographic Progression-Free Survival (rPFS).

-

Key Results: The combination of Talazoparib and enzalutamide resulted in a clinically meaningful and statistically significant improvement in rPFS compared to enzalutamide alone.[11]

Clinical Trial Data

| Trial | Indication | Treatment Arms | Median PFS | Hazard Ratio (95% CI) | Reference |

| EMBRACA | gBRCAm, HER2-negative advanced breast cancer | Talazoparib vs. Physician's Choice Chemotherapy | 8.6 months vs. 5.6 months | 0.54 (0.41-0.71) | [12] |

| TALAPRO-2 | mCRPC (all-comers) | Talazoparib + Enzalutamide vs. Placebo + Enzalutamide | Not Reached vs. 21.9 months | 0.63 (0.51-0.78) | [11] |

Pharmacokinetics

Pharmacokinetic studies of Talazoparib have been conducted in patients with advanced cancers. A population pharmacokinetic analysis characterized Talazoparib's profile using a two-compartment model with first-order absorption and an absorption lag time. No dose adjustments are required based on age, sex, baseline body weight, Asian race, mild renal or hepatic impairment, or use of acid-reducing agents.

Clinical Development and Approval Timeline

Conclusion

The discovery and development of this compound represent a significant advancement in the field of targeted cancer therapy. Its dual mechanism of potent PARP enzymatic inhibition and highly efficient PARP trapping has translated into substantial clinical benefit for patients with cancers harboring defects in DNA damage repair pathways. Ongoing research continues to explore the full potential of Talazoparib in various tumor types and in combination with other anti-cancer agents, further solidifying its role in precision oncology.

References

- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. ascopubs.org [ascopubs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Talazoparib plus enzalutamide in men with first-line metastatic castration-resistant prostate cancer (TALAPRO-2): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

role of PARP trapping in (rac)-Talazoparib activity

An In-Depth Technical Guide on the Core Role of PARP Trapping in (rac)-Talazoparib Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly(ADP-ribose) polymerase (PARP) inhibitors have become a critical class of targeted therapies, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations. While initially developed as catalytic inhibitors of PARP enzymes, their mechanism of action is now understood to be more complex. A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA, creating cytotoxic complexes that are often more potent than catalytic inhibition alone. Talazoparib (B560058) (formerly BMN 673) is a potent, dual-mechanism PARP inhibitor that not only blocks the enzymatic activity of PARP1 and PARP2 but is exceptionally efficient at trapping them on DNA. This trapping activity is a primary driver of its high cytotoxicity and clinical efficacy. This guide provides a detailed examination of the role of PARP trapping in Talazoparib's activity, supported by quantitative data, experimental methodologies, and visual diagrams of the underlying molecular processes.

The Dual Mechanism of PARP Inhibitors: Catalytic Inhibition vs. PARP Trapping

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling DNA single-strand breaks (SSBs). Upon binding to an SSB, PARP1 becomes catalytically active, using NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.[1][2][3]

PARP inhibitors exert their effects through two primary mechanisms:

-

Catalytic Inhibition: All PARP inhibitors compete with NAD+ for the catalytic domain of PARP enzymes.[2][3] This prevents PAR chain synthesis, thereby impairing the recruitment of the DNA repair machinery. The unrepaired SSBs can collapse into more lethal double-strand breaks (DSBs) when encountered by a replication fork.[4][5]

-

PARP Trapping: This mechanism involves the stabilization of the PARP-DNA complex.[6][7] Instead of dissociating after repair signaling, the PARP enzyme remains bound to the DNA, physically obstructing DNA replication and transcription.[8] These trapped PARP-DNA complexes are highly cytotoxic, proving more damaging than the unrepaired SSBs resulting from catalytic inhibition alone.[2][6] The potency of PARP trapping varies significantly among different inhibitors and does not always correlate with their catalytic inhibitory strength.[6][7]

Talazoparib is distinguished by its exceptionally high PARP trapping efficiency, which is considered a major contributor to its potent anti-tumor activity.[1][9][10]

Quantitative Comparison of PARP Inhibitors

The efficacy of a PARP inhibitor is defined by its catalytic inhibitory potency (IC50), its PARP trapping potential, and its resulting cytotoxicity in cancer cells. Talazoparib consistently demonstrates superior PARP trapping ability compared to other clinically approved inhibitors.

Table 1: Catalytic Inhibition of PARP1 and PARP2

| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| Talazoparib | ~1 | ~1.5 |

| Niraparib (B1663559) | ~2-4 | ~1-2 |

| Olaparib (B1684210) | ~1-5 | ~1-2 |

| Rucaparib (B1680265) | ~1-7 | ~1-2 |

| Veliparib | ~2-5 | ~2-3 |

Source: Data compiled from multiple preclinical studies.[11]

Table 2: Comparative PARP Trapping Potency and Cytotoxicity

| PARP Inhibitor | Relative PARP Trapping Potency | Cytotoxicity Rank Order (Monotherapy) |

| Talazoparib | Very High (>> Olaparib, Rucaparib)[7][9][12] | 1 (Most Potent) |

| Niraparib | High (> Olaparib, Rucaparib)[9][12] | 2 |

| Olaparib | Moderate[11][12] | 3 |

| Rucaparib | Moderate (= Olaparib)[12] | 3 |

| Veliparib | Low[6][12] | 4 (Least Potent) |

Note: The rank order of trapping potency for clinical PARP inhibitors is talazoparib >> niraparib > olaparib = rucaparib > veliparib.[9][12] Studies have shown that Talazoparib can be up to 100-fold more potent at trapping PARP-DNA complexes than olaparib or rucaparib, despite having comparable catalytic inhibition potencies.[1][7]

Molecular Pathways and Consequences of Talazoparib-Mediated PARP Trapping

The potent trapping of PARP by Talazoparib initiates a cascade of cytotoxic events, particularly in cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, creating a synthetic lethal interaction.

Signaling Pathway: From SSB to Synthetic Lethality

A single-strand break in a normal cell is efficiently repaired via the PARP-mediated BER pathway. However, in a BRCA-deficient cancer cell treated with Talazoparib, this process is subverted into a lethal event.

Caption: Mechanism of PARP trapping by Talazoparib leading to synthetic lethality.

Downstream Cellular Effects

The formation of Talazoparib-induced PARP-DNA complexes leads to several measurable downstream effects:

-

Replication Fork Stalling and Collapse: The trapped PARP complex is a physical barrier that stalls and destabilizes DNA replication forks.[5][13] This leads to the formation of DSBs.

-

Increased DNA Damage: The accumulation of DSBs is a hallmark of PARP inhibitor activity. This can be quantified by measuring the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[14][15]

-

Induction of Apoptosis: The overwhelming genomic instability and DNA damage ultimately trigger programmed cell death, or apoptosis. This can be observed through the activation of key apoptotic proteins like Caspase 3 and 7.[14][15]

Key Experimental Protocols

Evaluating the PARP trapping potential and consequent cytotoxicity of compounds like Talazoparib requires specific biochemical and cellular assays.

PARP Trapping Assay (Fluorescence Polarization)

This biochemical assay quantitatively measures the ability of an inhibitor to trap PARP1 on a DNA oligonucleotide.

Principle: The assay uses a fluorescently labeled DNA oligonucleotide probe. In the absence of auto-PARylation, PARP1 binds to this probe, forming a large complex that tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. When NAD+ is added, PARP1 auto-PARylates and dissociates from the DNA, allowing the small probe to tumble freely, which leads to a low FP signal. A trapping inhibitor like Talazoparib will prevent PARP1 dissociation even in the presence of NAD+, thus maintaining a high FP signal.[16][17]

Detailed Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, fluorescently labeled DNA oligonucleotide duplex, NAD+, and the test inhibitor (e.g., Talazoparib) at various concentrations.

-

Reaction Setup: In a 384-well plate, add the PARP1 enzyme to wells containing the fluorescent DNA probe and varying concentrations of the inhibitor. Incubate to allow PARP1-DNA complex formation.

-

Initiation of Dissociation: Add NAD+ to all wells to initiate the auto-PARylation reaction, which promotes the dissociation of PARP1 from the DNA.

-

Measurement: Immediately after NAD+ addition, read the fluorescence polarization on a microplate reader at specified intervals.

-

Data Analysis: Plot the FP signal against the inhibitor concentration. The increase in FP signal is directly proportional to the amount of trapped PARP1. Calculate the EC50 value, which represents the concentration of inhibitor required to achieve 50% of the maximal trapping effect.

Caption: Experimental workflow for a Fluorescence Polarization PARP trapping assay.

Cellular Cytotoxicity Assay

This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).

Principle: Cancer cell lines (e.g., those with and without BRCA mutations) are exposed to a range of inhibitor concentrations. After a set incubation period, cell viability is measured using a reagent that quantifies a marker of metabolically active cells, such as ATP content.

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., HeyA8, DLD1, or specific patient-derived xenograft cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Talazoparib or other PARP inhibitors. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 72 to 96 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or fluorescence signal using a microplate reader.

-

Data Analysis: Normalize the signal from treated wells to the vehicle control wells. Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Western Blot for DNA Damage Markers (γH2AX)

This protocol detects the level of DNA damage in cells following treatment with a PARP inhibitor.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. An increase in the γH2AX protein signal indicates an increase in DNA double-strand breaks.

Detailed Protocol:

-

Treatment and Lysis: Treat cells with Talazoparib for a defined period (e.g., 96 hours).[14] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated H2AX (anti-γH2AX).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control, such as an anti-GAPDH or anti-β-actin antibody, to ensure equal protein loading.

-

Quantification: Quantify the band intensity using densitometry software and normalize the γH2AX signal to the loading control.

Conclusion

The clinical success of this compound is intrinsically linked to its potent dual mechanism of action. While its catalytic inhibition is on par with other agents in its class, its vastly superior ability to trap PARP enzymes on DNA distinguishes it as a highly effective cytotoxic agent.[7][12] This trapping mechanism creates formidable physical barriers to DNA replication and transcription, leading to catastrophic levels of genomic instability and synthetic lethality in HR-deficient tumors. For researchers and drug development professionals, understanding and accurately quantifying PARP trapping is critical for evaluating novel PARP inhibitors and designing rational combination therapies that can further exploit this powerful anti-cancer mechanism.

References

- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. tandfonline.com [tandfonline.com]

- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]

- 5. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 6. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Targeting Replication Fork Processing Synergizes with PARP Inhibition to Potentiate Lethality in Homologous Recombination Proficient Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

(rac)-Talazoparib in BRCA-Mutated Cancers: A Technical Guide to its Core Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-Talazoparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, with significant clinical activity in patients with cancers harboring mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth overview of the core targets and mechanism of action of Talazoparib (B560058) in BRCA-mutated cancer cells. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Talazoparib exhibits a dual mechanism of action: it inhibits the catalytic activity of PARP enzymes and, more critically, traps PARP enzymes on DNA at the site of single-strand breaks (SSBs).[1][2][3][4] This trapping of the PARP-DNA complex is a highly cytotoxic event, particularly in cancer cells with deficient homologous recombination (HR) repair pathways, a hallmark of BRCA mutations.[5][6] The inability to repair the resulting double-strand breaks (DSBs) during DNA replication leads to genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[3]

Core Mechanism of Action: PARP Inhibition and Trapping

Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are central to the base excision repair (BER) pathway, which addresses single-strand DNA breaks.[3][7] Upon detecting an SSB, PARP binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains, which recruits other DNA repair proteins.[8]

Talazoparib disrupts this process in two ways:

-

Catalytic Inhibition: By competing with the NAD+ substrate, Talazoparib prevents the synthesis of PAR chains, thereby inhibiting the recruitment of the repair machinery.[5]

-

PARP Trapping: Talazoparib stabilizes the PARP-DNA complex, preventing the dissociation of PARP from the DNA.[1][5] This trapped complex is a significant physical obstruction to DNA replication and transcription, leading to the collapse of replication forks and the formation of more severe DNA lesions, such as double-strand breaks.[9]

In cells with functional HR, these DSBs can be efficiently repaired. However, in BRCA-mutated cells where HR is compromised, the accumulation of DSBs leads to mitotic catastrophe and apoptosis.[9] Notably, Talazoparib is a significantly more potent PARP trapper than other clinical PARP inhibitors like olaparib (B1684210) and rucaparib, which contributes to its high cytotoxicity.[9]

Quantitative Data: Potency and Cytotoxicity

The efficacy of Talazoparib has been quantified across various preclinical models. The following tables summarize key quantitative data regarding its PARP trapping ability and cytotoxic effects in different cancer cell lines.

| PARP Inhibitor | Relative PARP1 Trapping Potency | Reference |

| Talazoparib | >> Olaparib = Rucaparib | [9] |

| Talazoparib | > Veliparib = Niraparib | [9] |

| Cell Line | BRCA Status | Talazoparib IC50 (µM) | Reference |

| MG63 (Osteosarcoma) | - | 0.448 | [10] |

| ZK-58 (Osteosarcoma) | - | 0.115 | [10] |

| SaOS-2 (Osteosarcoma) | - | 33.57 | [10] |

| MNNG-HOS (Osteosarcoma) | - | 87.56 | [10] |

| BT-20 (TNBC) | - | 91.6 | [11] |

| MDA-MB-468 (TNBC) | - | 1000 | [11] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved in Talazoparib's mechanism of action and the experimental procedures used to study it, the following diagrams have been generated using Graphviz.

Signaling Pathway of Talazoparib in BRCA-Mutated Cells

Caption: Talazoparib's mechanism in BRCA-mutated cells.

Experimental Workflow for Evaluating Talazoparib

Caption: Preclinical evaluation workflow for Talazoparib.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections outline the protocols for key assays used in the evaluation of Talazoparib.

PARP Trapping Assay (Fluorescence Polarization)

This assay quantifies the ability of an inhibitor to trap PARP on a DNA probe.[12][13][14]

-

Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. In the absence of PARP, the small probe rotates rapidly, resulting in low fluorescence polarization (FP). When PARP binds to the probe, the larger complex tumbles more slowly, leading to a high FP signal. The addition of NAD+ causes auto-PARylation of PARP, leading to its dissociation from the DNA and a decrease in FP. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[12][14][15]

-

Reagents:

-

Purified recombinant PARP1 or PARP2 enzyme.

-

Fluorescently labeled DNA probe.

-

Assay buffer (specific composition depends on the commercial kit or lab protocol).

-

NAD+.

-

Talazoparib and other control inhibitors.

-

-

Procedure:

-

Dispense the fluorescently labeled DNA probe into a 96- or 384-well plate.

-

Add PARP enzyme to the wells and incubate to allow for binding to the DNA probe.

-

Add serial dilutions of Talazoparib or control compounds.

-

Initiate the reaction by adding NAD+.

-

Measure fluorescence polarization at appropriate excitation and emission wavelengths using a microplate reader.

-

-

Data Analysis: The increase in FP signal is proportional to the PARP trapping activity of the compound. EC50 values can be calculated by plotting the FP signal against the inhibitor concentration.

Cell Viability Assay (MTT/MTS)

These colorimetric assays measure cell metabolic activity as an indicator of cell viability.[8][10]

-

Principle: Tetrazolium salts (MTT or MTS) are reduced by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.[8]

-

Treat the cells with a serial dilution of Talazoparib for a specified period (e.g., 72 hours).[8]

-